molecular formula C9H8N2O3S B3013754 Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 261626-93-1

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B3013754
M. Wt: 224.23
InChI Key: JTFIAJRCLMUKEB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities. The compound features a thiophene ring, a common structural motif in many pharmaceuticals and organic materials, linked to an oxadiazole ring, another important heterocycle known for its electron-rich nature and its utility in various chemical reactions.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as those containing the oxadiazole moiety, has been reported in the literature. For instance, a series of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, which included the linkage of a 2-pyridyl ring with various moieties including 1,3,4-oxadiazole[“]. The structures of these compounds were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some structures further confirmed by X-ray crystallography[“]. Although not the exact compound , these studies provide insight into the synthetic strategies that could be applied to the synthesis of Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and X-ray crystallography[“]. These techniques are crucial for confirming the identity and purity of synthesized compounds. The molecular geometry and electronic properties can also be investigated using theoretical methods such as density functional theory (DFT), as demonstrated in the characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate[“].

Chemical Reactions Analysis

Compounds containing the oxadiazole ring are known to participate in various chemical reactions. For example, the reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione led to the formation of thiazoles, which could be further modified through methylation and other reactions[“]. These findings suggest that Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate could also undergo similar transformations, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate can be inferred from related studies. For instance, the molecular electrostatic potential (MEP) and Mulliken population analysis can provide information on the potential sites for hydrogen bonding and reactivity[“]. The spectroscopic characterization, including FTIR and NMR, is essential for understanding the functional groups present and their chemical environment[“].

Scientific research applications

  • Chemical Synthesis and Building Blocks: Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a compound related to Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate, has been used as a versatile building block in medicinal chemistry. It facilitates the formation of biologically relevant molecules (Jakopin, 2018).

  • Antimicrobial and Biological Activities: Research has shown that certain ethyl 1,2,4-oxadiazole derivatives possess antimicrobial, antilipase, and antiurease activities. These properties are significant for developing new pharmaceutical agents (Başoğlu et al., 2013).

  • Antihypertensive Activity: Some derivatives, like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have demonstrated antihypertensive activity in animal models, highlighting their potential in cardiovascular drug development (Santilli & Morris, 1979).

  • Synthesis of Heterocyclic Compounds: Ethyl 1,2,4-oxadiazole derivatives are instrumental in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents (Wet-osot et al., 2017).

  • Anti-Inflammatory Properties: N-Substituted-1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity in vivo, suggesting their use in treating inflammatory conditions (Rajput et al., 2020).

  • Pharmaceutical Research and Drug Synthesis: The compound and its derivatives are actively used in pharmaceutical research for synthesizing new drugs with potential antibacterial, antifungal, and anti-inflammatory properties (Beltrame et al., 1993).

properties

IUPAC Name

ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFIAJRCLMUKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

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